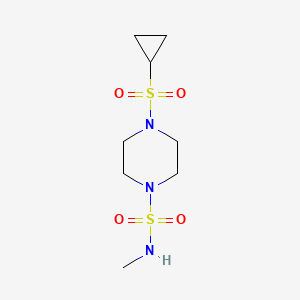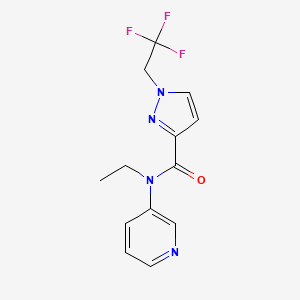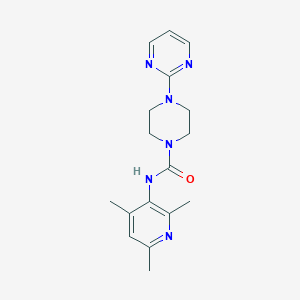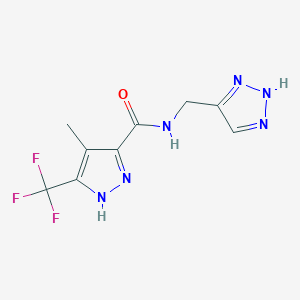
4-cyclopropylsulfonyl-N-methylpiperazine-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-cyclopropylsulfonyl-N-methylpiperazine-1-sulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with cyclopropylsulfonyl and N-methylsulfonamide groups, which contribute to its distinct chemical behavior.
Métodos De Preparación
The synthesis of 4-cyclopropylsulfonyl-N-methylpiperazine-1-sulfonamide typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines or by using piperazine derivatives as starting materials.
Introduction of Cyclopropylsulfonyl Group: The cyclopropylsulfonyl group can be introduced via sulfonylation reactions using cyclopropylsulfonyl chloride in the presence of a base such as triethylamine.
N-Methylation: The N-methyl group can be introduced through methylation reactions using methyl iodide or dimethyl sulfate.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Análisis De Reacciones Químicas
4-cyclopropylsulfonyl-N-methylpiperazine-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting sulfonyl groups to thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the sulfonyl or methyl groups under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
4-cyclopropylsulfonyl-N-methylpiperazine-1-sulfonamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It serves as a tool in biochemical studies to investigate enzyme interactions and protein-ligand binding.
Medicine: The compound is explored for its potential therapeutic properties, including its role as an inhibitor or activator of specific biological pathways.
Industry: It is utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-cyclopropylsulfonyl-N-methylpiperazine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes.
Comparación Con Compuestos Similares
4-cyclopropylsulfonyl-N-methylpiperazine-1-sulfonamide can be compared with other similar compounds, such as:
N-methylpiperazine derivatives: These compounds share the piperazine core but differ in their substituents, leading to variations in chemical reactivity and biological activity.
Cyclopropylsulfonyl compounds: These compounds contain the cyclopropylsulfonyl group but may have different core structures, affecting their overall properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological characteristics.
Propiedades
IUPAC Name |
4-cyclopropylsulfonyl-N-methylpiperazine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O4S2/c1-9-17(14,15)11-6-4-10(5-7-11)16(12,13)8-2-3-8/h8-9H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLNLTHKJNETGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)N1CCN(CC1)S(=O)(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-bromo-2,5-difluoro-N-[2-(1,2-oxazolidin-2-yl)-2-oxoethyl]benzamide](/img/structure/B7447589.png)
![N-[cyclopropyl(pyrimidin-2-yl)methyl]-3-methyl-2-oxo-1,3-benzoxazole-7-carboxamide](/img/structure/B7447591.png)
![5-[3-Cyclobutyl-3-(methoxymethyl)azetidin-1-yl]sulfonylthiophene-3-carboxylic acid](/img/structure/B7447598.png)
![5-[(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-ylsulfonylamino)methyl]furan-2-carboxylic acid](/img/structure/B7447605.png)
![N,N-dimethyl-2-(5-methyl-8-oxo-6,7-diazaspiro[3.4]oct-5-en-7-yl)benzenesulfonamide](/img/structure/B7447615.png)
![2-(1,1-dioxo-1,2-thiazolidin-2-yl)-3-methyl-1-[(3R)-3-methylmorpholin-4-yl]butan-1-one](/img/structure/B7447618.png)
![N-[(3,5-diethyl-1,2-oxazol-4-yl)methyl]-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B7447622.png)
![4-[[1-[(4-Methyl-2-propan-2-yl-1,3-oxazol-5-yl)methyl]triazol-4-yl]methyl]piperazin-2-one](/img/structure/B7447640.png)
![2-[4-(4-Cyanopyridin-3-yl)piperazin-1-yl]pyridine-3-carboxylic acid](/img/structure/B7447648.png)
![(2R)-2-[(1,3-dimethylpyrazol-4-yl)sulfonylamino]-4-phenylbutanoic acid](/img/structure/B7447657.png)
![4-[5-[2-(1,3-Dimethylpyrazol-4-yl)pyrrolidin-1-yl]-1,3,4-thiadiazol-2-yl]phenol](/img/structure/B7447664.png)
